Cas no 15099-82-8 (Z-D-Phe-Val-OH)

Z-D-Phe-Val-OH structure
Nome del prodotto:Z-D-Phe-Val-OH
Z-D-Phe-Val-OH Proprietà chimiche e fisiche
Nomi e identificatori
-
- L-Valine,N-[N-[(phenylmethoxy)carbonyl]-D-phenylalanyl]- (9CI)
- Z-D-PHENYLALANYL-L-VALINE
- Z-D-Phe-Val-OH
- (5-amino-pentyl)-carbamic acid benzyl ester, hydrochloride
- (5-Amino-pentyl)-carbamidsaeure-benzylester, Hydrochlorid
- 96091_ALDRICH
- 96091_FLUKA
- AGN-PC-00LEDK
- benzyl 5-aminopentylcarbam
- Benzyl N-(5-aminopentyl)carbamate hydrochloride
- CTK8B3781
- N-benzyloxycarbonyl-1,5-pentanediamine hydrochloride
- N-Z-1,5-diaminopentane hydrochloride
- N-Z-1,5-pentanediamine hydrochloride
- N-Z-DL-Phe-L-Val
- N-Z-DL-Phenylalanyl-L-valin
- SureCN5279548
- BDBM36238
- Cbz-D-Phe-L-Val
- (2S)-3-methyl-2-[[(2R)-3-phenyl-2-(phenylmethoxycarbonylamino)propanoyl]amino]butanoic acid
- 15099-82-8
-
- Inchi: InChI=1S/C22H26N2O5/c1-15(2)19(21(26)27)24-20(25)18(13-16-9-5-3-6-10-16)23-22(28)29-14-17-11-7-4-8-12-17/h3-12,15,18-19H,13-14H2,1-2H3,(H,23,28)(H,24,25)(H,26,27)/t18-,19+/m1/s1
- Chiave InChI: AJQYZRHQCXCROF-MOPGFXCFSA-N
- Sorrisi: CC([C@H](NC([C@H](NC(OCC1=CC=CC=C1)=O)CC2=CC=CC=C2)=O)C(O)=O)C
Proprietà calcolate
- Massa esatta: 398.18428
- Massa monoisotopica: 398.18417193g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 3
- Conta accettatore di obbligazioni idrogeno: 7
- Conta atomi pesanti: 29
- Conta legami ruotabili: 12
- Complessità: 539
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 2
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 2.8
- Superficie polare topologica: 105Ų
Proprietà sperimentali
- PSA: 104.73
Z-D-Phe-Val-OH Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
TRC | Z230120-2000mg |
Z-D-Phe-Val-OH |
15099-82-8 | 2g |
$ 1180.00 | 2022-06-02 | ||
TRC | Z230120-500mg |
Z-D-Phe-Val-OH |
15099-82-8 | 500mg |
$ 445.00 | 2022-06-02 | ||
TRC | Z230120-1000mg |
Z-D-Phe-Val-OH |
15099-82-8 | 1g |
$ 740.00 | 2022-06-02 |
Z-D-Phe-Val-OH Letteratura correlata
-
Fulin Zhou,Fujian Zhou,Rongchuan Su,Yudong Yang,Jingsong You Chem. Sci., 2020,11, 7424-7428
-
W. Du,A. J. Cruz-Cabeza,S. Woutersen,R. J. Davey,Q. Yin Chem. Sci., 2015,6, 3515-3524
-
Ludivine Sandrin,Liliane Coche-Guérente,Amandine Bernstein,Hajra Basit,Pierre Labbé,Pascal Dumy,Didier Boturyn Org. Biomol. Chem., 2010,8, 1531-1534
-
Yiming Rong,Pengfei Ji,Mengzhe He,Yuwen Zhang,Yong Tang Phys. Chem. Chem. Phys., 2018,20, 20398-20405
-
Soumen Saha,Ram Kinkar Roy,Sourav Pal Phys. Chem. Chem. Phys., 2010,12, 9328-9338
15099-82-8 (Z-D-Phe-Val-OH) Prodotti correlati
- 2171279-13-1((2R)-2-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylphenylformamido}-3-methylbutanoic acid)
- 1153900-14-1(2-{(2,3-dichlorophenyl)methylamino}propan-1-ol)
- 2229656-48-6(3-(4-chloro-2-methoxypyridin-3-yl)prop-2-en-1-ol)
- 2137997-56-7(4-Bromo-3-(chloromethyl)benzene-1-sulfonyl fluoride)
- 1806802-65-2(4-(Difluoromethyl)-2-(fluoromethyl)-6-methylpyridine)
- 2137832-71-2(Propanamide, 2-methyl-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-yl)-)
- 19475-31-1({3-(2-aminoethyl)(methyl)aminopropyl}dimethylamine)
- 2137550-38-8(4-(chloromethyl)-3-(propan-2-yl)-1,2-oxazole)
- 1804359-80-5(3-Iodo-4-methyl-2-(trifluoromethoxy)pyridine-5-sulfonamide)
- 66246-55-7(methyl 2-(2,4-dichlorophenyl)propanoate)
Fornitori consigliati
Jiangsu Xinsu New Materials Co., Ltd
Membro d'oro
CN Fornitore
Grosso

Jinta Yudi Pharmaceutical Technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso

Taizhou Jiayin Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso

Hubei Changfu Chemical Co., Ltd.
Membro d'oro
CN Fornitore
Grosso

Henan Dongyan Pharmaceutical Co., Ltd
Membro d'oro
CN Fornitore
Grosso
